molecular formula C25H18ClN3O4 B2789189 3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide CAS No. 921891-40-9

3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide

Cat. No.: B2789189
CAS No.: 921891-40-9
M. Wt: 459.89
InChI Key: XRCRTGXDGMXIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine from attaching to the receptor and exerting its normal effects. This can alter the biochemical pathways that are regulated by dopamine .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it can impact the function of the CNS, as dopamine plays a crucial role in regulating mood, reward, and movement . The exact downstream effects can vary depending on the specific context and the other biochemical factors at play.

Result of Action

The inhibition of the Dopamine D2 receptor can have several effects at the molecular and cellular level. It can potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4/c1-13-7-9-21-19(11-13)28-24(30)17-12-15(8-10-20(17)32-21)27-25(31)22-14(2)33-29-23(22)16-5-3-4-6-18(16)26/h3-12H,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRTGXDGMXIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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